Antibacterial Potency: Lactoferricin B Exhibits 200- to 400-Fold Greater Activity Against E. coli Compared to Native Lactoferrin
In a direct head-to-head comparison, lactoferricin B (LfcinB) demonstrates vastly superior antibacterial potency against Escherichia coli compared to its precursor proteins, holo-lactoferrin and apo-lactoferrin. This quantitative difference underscores why lactoferricin, not lactoferrin, is the preferred compound for antimicrobial research and development [1].
| Evidence Dimension | Antibacterial activity (Minimum Inhibitory Concentration, MIC) |
|---|---|
| Target Compound Data | 15 μg/mL |
| Comparator Or Baseline | Bovine holo-lactoferrin: 6 mg/mL (6,000 μg/mL); Bovine apo-lactoferrin: 3 mg/mL (3,000 μg/mL) |
| Quantified Difference | LfcinB is 200-fold more potent than apo-lactoferrin and 400-fold more potent than holo-lactoferrin |
| Conditions | In vitro broth microdilution assay against E. coli |
Why This Matters
This orders-of-magnitude difference in potency dictates that research on antimicrobial mechanisms or the development of antimicrobial formulations requires LfcinB; native lactoferrin is not a functionally equivalent alternative.
- [1] HU Zhi-He, DONG Ying, PANG Guang-Chang, CHEN Qing-Sen. Antibacterial Activities of Lactoferrin Compared with LactoferricinB's. Food Science. 2005;26(8):99-102. View Source
